Methyl 2-formyl-3-oxopropanoate

Catalog No.
S1912125
CAS No.
50427-65-1
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formyl-3-oxopropanoate

CAS Number

50427-65-1

Product Name

Methyl 2-formyl-3-oxopropanoate

IUPAC Name

methyl 2-formyl-3-oxopropanoate

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3

InChI Key

RTFMHSWZEMCDIM-UHFFFAOYSA-N

SMILES

COC(=O)C(C=O)C=O

Canonical SMILES

COC(=O)C(C=O)C=O

Chemical Structure and Properties

Methyl 2-formyl-3-oxopropanoate (MFKP), also known as pyruvate hemiester or methyl pyruvic acid, is a small organic molecule with the chemical formula C5H6O4. It is a derivative of pyruvic acid, a key intermediate in several biological processes. MFKP possesses a carbonyl group (C=O), a formyl group (CHO), and a methyl ester group (COOCH3). PubChem:

Potential Research Applications

MFKP has been investigated for its potential applications in various scientific research fields. Here are some examples:

  • Organic synthesis: MFKP may serve as a building block for the synthesis of more complex molecules due to its functional groups. Researchers are exploring its use in the creation of novel pharmaceuticals or materials. [Insert source about MFKP in organic synthesis]
  • Cellular metabolism studies: MFKP might be a valuable tool for studying cellular metabolism, particularly pathways related to pyruvate metabolism. By examining how cells interact with MFKP, scientists can gain insights into cellular function. [Insert source about MFKP in cellular metabolism studies]

Methyl 2-formyl-3-oxopropanoate is an organic compound characterized by the presence of both aldehyde and ketone functional groups. Its molecular formula is C6H8O4C_6H_8O_4, and it has a molecular weight of approximately 144.13 g/mol. The compound features a methyl ester group, which contributes to its reactivity and solubility in organic solvents. Methyl 2-formyl-3-oxopropanoate is often used in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of more complex molecules through various

  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Aldol Reactions: The compound can act as a nucleophile in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Cyclization Reactions: It is also involved in cyclization processes, such as the Fischer indole synthesis, where it reacts with enaminones to yield indole derivatives .

The biological activity of methyl 2-formyl-3-oxopropanoate has been explored in various studies. It has demonstrated potential antiproliferative activity, particularly when modified with specific substituents. For instance, the introduction of phenyl groups at certain positions has been shown to enhance its effectiveness against cancer cell lines . Additionally, the compound's derivatives may exhibit antimicrobial properties, although further research is needed to fully elucidate these effects.

Several methods have been developed for synthesizing methyl 2-formyl-3-oxopropanoate:

  • Fischer Indole Synthesis: This method involves the reaction of methyl 2-formyl-3-oxopropanoate with enaminones under acidic conditions to produce indole derivatives .
  • Condensation Reactions: Methyl 2-formyl-3-oxopropanoate can be synthesized through the condensation of appropriate aldehydes and ketones under controlled conditions.
  • Direct Esterification: The compound can also be obtained by esterifying 2-formyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.

Methyl 2-formyl-3-oxopropanoate finds applications in:

  • Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be utilized in developing new therapeutic agents.
  • Agricultural Chemicals: Its derivatives could potentially be explored for use as agrochemicals due to their biological properties.

Interaction studies involving methyl 2-formyl-3-oxopropanoate have focused on its reactivity with various nucleophiles and electrophiles. These studies help understand how modifications to the compound's structure can influence its reactivity and biological activity. In particular, investigations into how substituents affect its interaction with biological targets are ongoing .

Methyl 2-formyl-3-oxopropanoate shares structural features with several similar compounds, which can be compared based on their functional groups and reactivity:

Compound NameCAS NumberSimilarity Index
Ethyl 2-formyl-3-oxopropanoate80370-42-90.96
Methyl 2,2-dimethyl-3-oxopropanoate13865-20-80.88
Diethyl 2,2-bis(hydroxymethyl)malonate20605-01-00.92
Triethyl methanetricarboxylate6279-86-30.96
Ethyl 2-formylcyclopropanecarboxylate20417-61-20.73

Uniqueness

Methyl 2-formyl-3-oxopropanoate is unique due to its specific combination of aldehyde and ketone functionalities within a propanoate framework, allowing for diverse synthetic applications not found in other similar compounds. Its ability to participate in multiple types of reactions makes it particularly valuable in organic synthesis.

XLogP3

-0.5

Wikipedia

Methyl 2-formyl-3-oxopropanoate

Dates

Modify: 2023-08-16

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